molecular formula C22H26N4O5 B13805310 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-b-D-glucopyranosyl azide

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-b-D-glucopyranosyl azide

Cat. No.: B13805310
M. Wt: 426.5 g/mol
InChI Key: RVUNWDLDWGTIHC-UXIGJPKUSA-N
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Description

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an azide group, making it a valuable intermediate in synthetic chemistry, particularly in the synthesis of glycosides and other carbohydrate derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide typically involves multiple stepsThe reaction conditions often include the use of solvents like chloroform and reagents such as benzyl chloride for benzylation .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. This includes the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines and other derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The azide group selectively reacts with alkynes to form stable triazole rings, which are valuable in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the azide group in 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide makes it unique compared to similar compounds. This functional group allows for specific and efficient reactions, particularly in click chemistry, which is not possible with compounds lacking the azide group .

Properties

Molecular Formula

C22H26N4O5

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(4aR,6R,7R,8R,8aS)-6-azido-8-(cyclohexa-2,4-dien-1-ylmethoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

InChI

InChI=1S/C22H26N4O5/c1-14(27)24-18-20(28-12-15-8-4-2-5-9-15)19-17(30-21(18)25-26-23)13-29-22(31-19)16-10-6-3-7-11-16/h2-8,10-11,15,17-22H,9,12-13H2,1H3,(H,24,27)/t15?,17-,18-,19-,20-,21-,22?/m1/s1

InChI Key

RVUNWDLDWGTIHC-UXIGJPKUSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])OCC4CC=CC=C4

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])OCC4CC=CC=C4

Origin of Product

United States

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